![molecular formula C20H21F3N2O2S B11012141 [2-Methoxy-4-(methylsulfanyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11012141.png)
[2-Methoxy-4-(methylsulfanyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
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Overview
Description
[2-METHOXY-4-(METHYLSULFANYL)PHENYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-METHOXY-4-(METHYLSULFANYL)PHENYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)phenyl with 4-[3-(trifluoromethyl)phenyl]piperazine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
[2-METHOXY-4-(METHYLSULFANYL)PHENYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction pathways and mechanisms .
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding .
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-METHOXY-4-(METHYLSULFANYL)PHENYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(methylsulfanyl)phenylmethanone
- 2-Methoxy-4-(methylsulfanyl)phenylmethanone
- [2-Methoxy-4-(methylsulfanyl)phenyl][4-(2-methylbenzyl)-1-piperazinyl]methanone
Uniqueness
Compared to similar compounds, [2-METHOXY-4-(METHYLSULFANYL)PHENYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more versatile for various applications .
Properties
Molecular Formula |
C20H21F3N2O2S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2-methoxy-4-methylsulfanylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21F3N2O2S/c1-27-18-13-16(28-2)6-7-17(18)19(26)25-10-8-24(9-11-25)15-5-3-4-14(12-15)20(21,22)23/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
LALCQOWHHDAFDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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